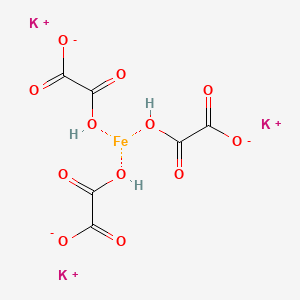

Tripotassium;2-hydroxy-2-oxoacetate;iron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3FeK3O12 |

|---|---|

Molecular Weight |

440.22 g/mol |

IUPAC Name |

tripotassium;2-hydroxy-2-oxoacetate;iron |

InChI |

InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;;3*+1/p-3 |

InChI Key |

YXTWCYYDGRBUDE-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[Fe] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Iron Iii Oxalate Coordination Complexes

Precursor-Based Synthetic Routes

The most common and well-established methods for synthesizing iron(III)-oxalate coordination complexes, such as potassium ferrioxalate (B100866), involve the reaction between an iron(III) salt and an oxalate (B1200264) source in a suitable solvent. atilim.edu.trbyjus.com These precursor-based routes offer reliable control over the stoichiometry and purity of the final product.

Iron Salt and Oxalate Ligand Stoichiometry and Reaction Conditions

The synthesis of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) typically involves the reaction of an iron(III) salt, like ferric chloride (FeCl₃), with potassium oxalate (K₂C₂O₄). atilim.edu.trvedantu.com The stoichiometry of the reaction is crucial for ensuring the complete formation of the tris(oxalato)ferrate(III) complex anion. The balanced chemical equation for one common procedure is:

FeCl₃ + 3K₂C₂O₄ → K₃[Fe(C₂O₄)₃] + 3KCl byjus.com

Alternative procedures may start from freshly prepared ferric hydroxide (B78521), Fe(OH)₃. In this multi-step approach, ferric chloride is first treated with potassium hydroxide (KOH) to precipitate Fe(OH)₃. This precipitate is then reacted with a solution containing both oxalic acid and potassium oxalate to form the desired complex. byjus.comvedantu.com

The reaction conditions are critical for achieving a high yield of pure, crystalline product. Typically, the iron salt is dissolved in a minimal amount of water and added to a heated aqueous solution of potassium oxalate. atilim.edu.tr The mixture is then cooled, often in an ice bath, to induce crystallization of the green potassium ferrioxalate trihydrate salt. atilim.edu.tr

Table 1: Representative Reaction Parameters for Potassium Ferrioxalate Synthesis

| Reactant 1 | Mass/Volume (Reactant 1) | Reactant 2 | Mass/Volume (Reactant 2) | Reaction Temperature | Crystallization Condition | Reference |

|---|---|---|---|---|---|---|

| Ferric chloride hexahydrate (FeCl₃·6H₂O) | 4.4 g | Potassium oxalate monohydrate (K₂C₂O₄·H₂O) | 9.0 g | Warm Solution (~70-80°C) | Cooling in ice-water mixture | atilim.edu.tr |

| Ferric chloride (FeCl₃) | 3.5 g (to make Fe(OH)₃) | Potassium oxalate & Oxalic acid | 5.5 g & 4.0 g | Solution heated to concentrate | Cooling in cold water for 1 hour | byjus.com |

| Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) | ~5 g | Potassium oxalate (~1M) | 20 mL | 40-50°C (Oxidation Step) | Addition of alcohol | umass.edu |

Role of Solvent Systems in Complex Formation

Water is the primary solvent for the synthesis of potassium ferrioxalate, as it readily dissolves the ionic precursors—the iron(III) salt and potassium oxalate. atilim.edu.trbyjus.com The formation of the [Fe(C₂O₄)₃]³⁻ complex ion occurs in this aqueous medium.

However, the final product, potassium ferrioxalate trihydrate, has moderate solubility in water, which increases with temperature. atilim.edu.tr To maximize the yield of the crystalline product, a change in the solvent system is often employed. The addition of a miscible, less polar solvent, such as ethanol (B145695) or acetone, to the aqueous solution significantly reduces the solubility of the ionic complex salt. byjus.comcerritos.edu This technique, known as "salting out" or precipitation by solvent addition, is a common final step to induce the crystallization and isolation of the product. cerritos.edusciencemadness.org

Thermal Decomposition as a Synthetic Pathway

The thermal decomposition of iron(III)-oxalate complexes serves as a valuable synthetic route for producing other iron-containing materials, most notably iron oxides. The process involves heating the complex in a controlled atmosphere, causing it to break down into simpler, solid-state products and gaseous byproducts. wikipedia.orgresearchgate.net

Generation of Iron Oxide Nanoparticles from Glyoxylate (B1226380) Precursors

Potassium ferrioxalate and other iron oxalates are effective precursors for the synthesis of iron oxide nanoparticles. desy.de When the complex is heated, it undergoes a series of decomposition steps. The trihydrate form first loses its water molecules at around 113°C. wikipedia.org At higher temperatures (e.g., 296°C), the anhydrous salt decomposes. This process involves an intramolecular redox reaction where the iron(III) is reduced to iron(II), and the oxalate ligand is oxidized to carbon dioxide (CO₂). wikipedia.org

2 K₃[Fe(C₂O₄)₃] → 2 K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2 CO₂ wikipedia.org

Further heating of the resulting iron(II) oxalate intermediates in an oxidative atmosphere (like air) leads to the formation of iron oxides. researchgate.netresearchgate.net This thermal decomposition method is a recognized technique for producing α-Fe₂O₃ (hematite) or γ-Fe₂O₃ (maghemite) nanoparticles, depending on the specific conditions. desy.deresearchgate.net

Phase Evolution Studies During Thermal Conversion

Studies on the thermal conversion of iron oxalates reveal a distinct evolution of chemical phases as the temperature increases. The decomposition process is highly dependent on the surrounding atmosphere (e.g., air, nitrogen, or hydrogen). researchgate.net

Using techniques like thermogravimetry (TG) and differential thermal analysis (DTA), researchers have mapped these transformations. researchgate.netdesy.de

Dehydration: The initial step for the hydrated complex is the loss of water molecules, typically occurring between 100°C and 200°C. wikipedia.orgdesy.de

Decomposition to Iron(II): The anhydrous iron(III) complex decomposes, often forming an iron(II) oxalate intermediate. wikipedia.orgresearchgate.net

Oxide Formation: In an oxidizing atmosphere (air), the intermediate decomposes further to form iron oxides. The final phase can be hematite (B75146) (α-Fe₂O₃) or, under certain conditions, maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄). researchgate.netdesy.deresearchgate.net In an inert atmosphere (N₂), the final products can include metallic iron and potassium carbonate. researchgate.net

Table 2: Thermal Decomposition Stages of Potassium Ferrioxalate Trihydrate

| Temperature Range (°C) | Atmosphere | Process | Solid Products | Reference |

|---|---|---|---|---|

| ~113 °C | Air/Inert | Dehydration | Anhydrous K₃[Fe(C₂O₄)₃] | wikipedia.org |

| 260 - 315 °C | Air | Decomposition of Anhydrous Complex | K₂C₂O₄ and Fe₂O₃ | researchgate.net |

| 240 - 550 °C | Nitrogen | Multi-step Decomposition | K₂CO₃ and Fe | researchgate.net |

| >315 °C | Air | Decomposition of Intermediate | K₂CO₃ and Fe₂O₃ | researchgate.net |

Novel Synthetic Approaches for Iron-Oxalate Frameworks

Beyond traditional precursor-based methods, research has explored novel synthetic strategies to create more complex iron-oxalate structures, such as metal-organic frameworks (MOFs). These materials feature extended networks of metal ions or clusters linked by organic ligands.

Hydrothermal Synthesis: This method involves carrying out the synthesis in water at elevated temperatures (e.g., 160°C) and pressures in a sealed vessel. rsc.org Hydrothermal techniques have been used to create novel three-dimensional frameworks where iron(II) ions are linked by both oxalate and other organic ligands, such as benzene-1,2,4,5-tetracarboxylate, forming complex, porous structures. rsc.org This approach can yield highly crystalline products that are not accessible under standard atmospheric conditions. murdoch.edu.aumdpi.com

Mechanochemical Synthesis: This solvent-free approach involves grinding solid reactants together to initiate a chemical reaction. mdpi.com It is considered a more energy-efficient and environmentally friendly method. Iron-based MOFs, such as iron phosphate (B84403) oxalate frameworks, have been successfully synthesized using mechanochemical methods, demonstrating its viability for producing these complex materials without the need for bulk solvents. mdpi.com

Other Methods: A variety of other techniques are being adapted for MOF synthesis, including electrochemical methods, where an anode provides the metal ions, and post-synthetic modification, where an existing framework is chemically altered to achieve new properties. nih.gov These innovative strategies are expanding the library of known iron-oxalate frameworks and their potential applications. rsc.orgsciopen.com

Table of Compound Names

| Systematic Name | Common Name(s) | Chemical Formula |

|---|---|---|

| Tripotassium;2-hydroxy-2-oxoacetate;iron | Potassium ferrioxalate, Potassium tris(oxalato)ferrate(III) | K₃[Fe(C₂O₄)₃] |

| Iron(III) chloride | Ferric chloride | FeCl₃ |

| Potassium oxalate | - | K₂C₂O₄ |

| Oxalic acid | - | H₂C₂O₄ |

| Iron(III) hydroxide | Ferric hydroxide | Fe(OH)₃ |

| Potassium hydroxide | - | KOH |

| Ethanol | Ethyl alcohol | C₂H₅OH |

| Acetone | - | (CH₃)₂CO |

| Iron(III) oxide | Hematite | α-Fe₂O₃ |

| Iron(III) oxide | Maghemite | γ-Fe₂O₃ |

| Iron(II,III) oxide | Magnetite | Fe₃O₄ |

| Carbon dioxide | - | CO₂ |

| Potassium carbonate | - | K₂CO₃ |

| Ammonium iron(II) sulfate hexahydrate | Ferrous ammonium sulfate, Mohr's salt | Fe(NH₄)₂(SO₄)₂·6H₂O |

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For potassium ferrioxalate (B100866), this analysis has been conducted on both its anhydrous and trihydrated forms, revealing detailed insights into its solid-state structure.

Determination of Crystal System and Space Group

The crystalline form of potassium ferrioxalate is dependent on the presence of water of hydration. The trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, crystallizes in the monoclinic system, belonging to the space group P2₁/c. chegg.comresearchgate.netchemicalbook.com In contrast, the anhydrous form of the compound, K₃[Fe(C₂O₄)₃], adopts a different crystal structure, crystallizing in the chiral cubic space group P4₁32. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group |

|---|---|---|

| K₃[Fe(C₂O₄)₃]·3H₂O | Monoclinic | P2₁/c |

| Anhydrous K₃[Fe(C₂O₄)₃] | Cubic | P4₁32 |

Elucidation of Coordination Geometry Around the Iron Center

In both the hydrated and anhydrous forms, the iron(III) ion is at the center of the complex anion, [Fe(C₂O₄)₃]³⁻. researchgate.netijirset.comwikipedia.org The iron center is coordinated to three bidentate oxalate (B1200264) ligands, which means each oxalate ion binds to the iron atom at two points through oxygen atoms. wikipedia.orgrsisinternational.org This results in the iron atom being surrounded by six oxygen atoms in total, leading to a distorted octahedral coordination geometry. researchgate.netresearchgate.netijirset.comwikipedia.org The distortion from a perfect octahedron arises from the constraints of the five-membered chelate rings formed by the oxalate ligands. researchgate.net The Fe(III) center is in a high-spin state, which is consistent with the observed geometry; a low-spin state would be expected to show Jahn-Teller distortions.

Analysis of Intermolecular Interactions

The crystal structure of potassium tris(oxalato)ferrate(III) trihydrate is a complex three-dimensional supramolecular network. chegg.com This network is held together by a combination of ionic interactions and hydrogen bonding. chegg.com The [Fe(C₂O₄)₃]³⁻ octahedral units are linked through potassium ions. chegg.com Additionally, extensive hydrogen bonding occurs between the water molecules of hydration and the oxygen atoms of the oxalate anions, further stabilizing the crystal lattice. chegg.com

Bond Lengths and Angles Analysis

Detailed analysis of the crystal structure of anhydrous potassium ferrioxalate provides precise measurements of the bond lengths and angles within the [Fe(C₂O₄)₃]³⁻ anion. The Fe-O bond lengths are all approximately 2.0 Å. More specific measurements from crystallographic studies on the anhydrous form show that the Fe-O bond lengths range from 2.011(4) Å to 2.033(4) Å. researchgate.net The bite angles of the oxalate ligand, represented as O-Fe-O within the chelate ring, are acute due to the geometry of the ligand. These angles vary from 79.4(2)° to 83.0(2)°. researchgate.net

| Bond/Angle | Value |

|---|---|

| Fe-O Bond Lengths | 2.011(4) Å - 2.033(4) Å |

| O-Fe-O Bite Angles | 79.4(2)° - 83.0(2)° |

Spectroscopic Investigations for Structural Confirmation

Spectroscopic techniques are invaluable for confirming the structural features determined by X-ray diffraction and for providing information about the vibrational properties of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy of potassium ferrioxalate reveals characteristic vibrational modes of the coordinated oxalate ligand. The presence of water molecules in the trihydrate is indicated by a broad ν(O-H) stretching band around 3430 cm⁻¹. researchgate.net The coordination of the oxalate to the iron center results in shifts of its characteristic vibrational frequencies compared to the free oxalate ion. Strong absorption bands are observed for the C=O and C-O stretching vibrations. The asymmetric C=O stretching vibration appears as a strong band around 1642 cm⁻¹. ijirset.com The C-O stretching and C-C stretching vibrations are also clearly identifiable in the spectrum. ijirset.com The vibrations involving the iron-oxygen bonds (Fe-O) are found in the lower frequency region of the spectrum, typically between 531 cm⁻¹ and 889 cm⁻¹. ijirset.com

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3430 | ν(O-H) of water | Broad |

| ~1642 | ν(C=O) | Strong |

| 1377 - 1462 | ν(C-C) | Strong |

| ~1254 | ν(C-O) | Strong |

| 531 - 889 | ν(Fe-O) | Medium |

Mössbauer Spectroscopy for Iron Oxidation State and Spin State

Mössbauer spectroscopy is a powerful technique for determining the oxidation and spin states of iron in coordination complexes. For potassium tris(oxalato)ferrate(III), this analysis confirms the presence of iron in the +3 oxidation state (Fe(III)). The spectra are characteristic of a high-spin d⁵ configuration, where the five 3d electrons of the iron atom are unpaired. This high-spin state is a consequence of the oxalate ligand acting as a weak-field ligand, which does not cause significant pairing of the d-electrons. Studies on the thermal decomposition of the trihydrate form, K₃[Fe(C₂O₄)₃]·3H₂O, have utilized Mössbauer spectroscopy to track the changes in the iron center's environment as the compound is heated.

UV-Visible Spectroscopy for Electronic Transitions

The electronic structure of the [Fe(C₂O₄)₃]³⁻ anion is characterized by UV-Visible spectroscopy. The spectra of both the anhydrous and trihydrate forms of the compound exhibit broad absorption bands in the visible and near-infrared regions. These bands are not attributed to d-d transitions, which are spin-forbidden for a high-spin Fe(III) complex and thus very weak, but rather to ligand-to-metal charge transfer (LMCT) events. In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character (from the oxalate) to one that is primarily metal in character (on the iron center).

| Form of Compound | Absorption Maxima (λ_max) | Attributed Transition |

| Anhydrous K₃[Fe(C₂O₄)₃] | 644 nm, 924 nm | Ligand-to-Metal Charge Transfer (LMCT) |

| Cation Deficient K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O | 676 nm, 972 nm | Ligand-to-Metal Charge Transfer (LMCT) |

Magnetic Characterization in Solid State

The magnetic properties of potassium tris(oxalato)ferrate(III) are a direct result of the unpaired electrons on the high-spin Fe(III) center.

Static Magnetic Measurements and Exchange Interactions

Static magnetic susceptibility measurements performed on K₃[Fe(C₂O₄)₃]·3H₂O provide critical insights into its magnetic behavior. researchgate.net Data collected over a temperature range of 80–300 K follow the Curie-Weiss law. researchgate.net The analysis yields a negative paramagnetic Curie temperature (θ) of approximately -3.0 K, which indicates the presence of weak antiferromagnetic interactions between the iron ions in the crystal lattice. researchgate.net

The effective magnetic moment (μ_eff) calculated from these measurements is approximately 5.88 to 5.91 Bohr magnetons (μ_B). researchgate.net This value is in excellent agreement with the theoretical spin-only value of 5.92 μ_B expected for a system with five unpaired electrons (S=5/2), unequivocally confirming the high-spin state of the Fe(III) ion. researchgate.netresearchgate.net

| Magnetic Parameter | Reported Value | Indication |

| Effective Magnetic Moment (μ_eff) | 5.88 - 5.91 μ_B | High-spin Fe(III) (S=5/2) |

| Paramagnetic Curie Temperature (θ) | -3.0 K | Weak antiferromagnetic exchange interactions |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is another technique that directly probes the unpaired electrons in a system. The room-temperature crystalline EPR spectra for potassium tris(oxalato)ferrate(III) are consistent with a high-spin Fe(III) ion (S=5/2) in a distorted octahedral environment. The spectra confirm the findings from magnetic susceptibility measurements, providing further evidence for the compound's electronic ground state.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for potassium tris(oxalato)ferrate(III) is not widely reported, the necessary crystallographic data allows for a description of the key intermolecular contacts that such an analysis would highlight. The crystal structure of the trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, consists of discrete [Fe(C₂O₄)₃]³⁻ anions, K⁺ cations, and water molecules. The primary intermolecular forces governing the crystal packing are electrostatic interactions and hydrogen bonding. The K⁺ ions are coordinated by six oxygen atoms from both the oxalate anions and the water molecules. Furthermore, the water molecules form a network of hydrogen bonds, linking with each other and with the oxygen atoms of the oxalate ligands, creating a stable three-dimensional supramolecular structure.

Solution-Phase Structural Analysis (e.g., NMR for ligand interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis for many molecules in solution. However, its application to paramagnetic complexes like potassium tris(oxalato)ferrate(III) is challenging. The presence of the paramagnetic Fe(III) center, with its five unpaired electrons, leads to two significant effects:

Large Hyperfine Shifts: The chemical shifts of nuclei in the oxalate ligands are spread over a very wide range, often hundreds of ppm, due to interactions with the unpaired electron spins.

Signal Broadening: The rapid relaxation of the electron spin causes efficient relaxation of nearby nuclear spins, leading to extremely broad NMR signals.

These effects typically prevent the resolution of fine structural details like scalar (J) couplings, which are fundamental for determining ligand connectivity and conformation in diamagnetic compounds. While specialized techniques and the study of other nuclei (like ¹⁷O) can sometimes provide useful data for paramagnetic systems, obtaining high-resolution spectra to probe subtle ligand interactions in the [Fe(C₂O₄)₃]³⁻ anion in solution remains a significant experimental hurdle.

Compound Names

| Systematic Name | Common Name(s) |

| Tripotassium;2-hydroxy-2-oxoacetate;iron | Potassium tris(oxalato)ferrate(III), Potassium ferrioxalate |

| Potassium tris(oxalato)ferrate(III) trihydrate | Potassium ferrioxalate trihydrate |

Photochemical Reaction Mechanisms and Photoactivity of Iron Iii Oxalate Complexes

Primary Photochemical Processes: Inner-Sphere Electron Transfer

The primary photochemical event in iron(III)-oxalate complexes is an inner-sphere electron transfer. wikipedia.org This process involves a covalent linkage between the iron center and the oxalate (B1200264) ligand, facilitating the transfer of an electron. wikipedia.org This intramolecular electron transfer is a key step in the photolysis of the complex. acs.orgresearchgate.net

Upon photoexcitation, an electron is transferred from an oxalate ligand to the iron(III) center, resulting in the reduction of iron(III) to iron(II). acs.orgescholarship.orgsydney.edu.au This process occurs on a sub-picosecond timescale. acs.orgosti.gov The immediate product is an iron(II) complex with one oxidized and two spectator oxalate ligands. acs.orgosti.gov This primary photochemical process also leads to the formation of organic radical intermediates. ccspublishing.org.cn Specifically, the oxidized oxalate ligand can dissociate to form carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). acs.orgosti.gov Another possible intermediate is the oxalate radical anion (C₂O₄•⁻). ccspublishing.org.cnresearchgate.net

The formation of these radical species has been a subject of detailed study. While some research suggests that the primary process is the formation of a radical complex, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, other studies point to the direct formation of CO₂•⁻. acs.orgosti.govresearchgate.net The yield of free radical species like CO₂•⁻ and C₂O₄•⁻ has been reported to be a small fraction of the total reacted iron(III)-oxalate complex. researchgate.net

Following the initial electron transfer and formation of the oxidized oxalate ligand, subsequent reactions lead to decarbonylation and decarboxylation. The unstable oxidized oxalate radical is prone to dissociation. nih.gov Within approximately 40 picoseconds after the electron transfer, the oxidized oxalate molecule breaks down, releasing solvated carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻). acs.orgosti.gov This dissociation involves the cleavage of the C-C bond within the oxalate ligand. ccspublishing.org.cn

Photo-Induced Ligand-to-Metal Charge Transfer (LMCT)

The photochemical reactivity of iron(III)-oxalate complexes is driven by a photo-induced ligand-to-metal charge transfer (LMCT). escholarship.orgrsc.orgrsc.org When the complex absorbs light, an electron is promoted from a ligand-based orbital to a metal-based orbital. escholarship.orgnih.gov This excitation creates an LMCT state, which is responsible for the subsequent redox chemistry. nih.govresearchgate.net The broad absorption of ferrioxalate (B100866) is ideal for this process. nih.gov

Theoretical studies have shown that two LMCT states contribute to the photolysis of ferrioxalate. researchgate.netacs.org The energy barrier for the transition between these states is low compared to the initial photoexcitation energy. researchgate.netacs.org The LMCT process initiates the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand. escholarship.org

Quantum Yield Determination and Efficiency of Photoreduction

The efficiency of the photoreduction of iron(III)-oxalate is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. cdnsciencepub.com Potassium ferrioxalate is a widely used chemical actinometer due to its well-characterized and high quantum yield for the formation of iron(II). acs.orgccspublishing.org.cncdnsciencepub.com The quantum yield of Fe(II) formation is largely independent of temperature, concentration, and light intensity, making it a reliable standard. ccspublishing.org.cn

The quantum yield for Fe(II) production in the photolysis of ferrioxalate has been determined at various wavelengths. For instance, at 365/6 mμ, the quantum yield has been measured to be 1.26 ± 0.03. aip.orgresearchgate.net At 253.7 nm, a recommended value for the quantum yield is 1.39 and is considered temperature independent. nist.gov The fact that the quantum yield can be greater than 1 indicates that subsequent "dark" reactions occur after the initial photo-initiation, where the initially formed radicals react with another ferrioxalate molecule to produce more Fe(II). ccspublishing.org.cncdnsciencepub.com

Quantum Yields of Fe(II) Formation for Potassium Ferrioxalate Actinometer

| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Reference |

|---|---|---|

| 253.7 | 1.39 | nist.gov |

| 313 | 1.24 | wordpress.com |

| 366 | 1.26 ± 0.03 | aip.orgresearchgate.net |

| 436 | 1.14 | ccspublishing.org.cn |

| 509 | 0.93 | ccspublishing.org.cn |

Role in Oxidative Species Generation (e.g., Hydroxyl Radicals, Superoxide (B77818) Ion)

The photolysis of iron(III)-oxalate complexes is a significant source of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻). ccspublishing.org.cnwordpress.com These highly reactive species are generated through secondary reactions involving the photoproducts. wordpress.com

The carbon dioxide radical anion (CO₂•⁻) formed during the primary photochemical process can react with dissolved oxygen to produce the superoxide radical (O₂•⁻). researchgate.net The superoxide radical can then lead to the formation of hydrogen peroxide (H₂O₂). acs.org Subsequently, the reaction between the photogenerated Fe(II) and hydrogen peroxide (the Fenton reaction) produces highly oxidizing hydroxyl radicals (•OH). wordpress.comnih.gov The generation of these oxidative species is crucial in processes like water treatment and atmospheric chemistry. ccspublishing.org.cnresearchgate.net

Influence of Wavelength and pH on Photoreactivity

The photoreactivity of iron(III)-oxalate complexes is influenced by both the wavelength of irradiation and the pH of the solution.

Wavelength: The quantum yield of Fe(II) formation is notably independent of the excitation wavelength in the near-UV and visible range. wordpress.comresearchgate.net For example, it remains practically constant between 270 nm and 430 nm. researchgate.net However, at shorter wavelengths, there is a slight increase in the quantum yield. researchgate.net This relative insensitivity across a broad range of the solar spectrum contributes to its effectiveness as a photoactive compound in natural environments. ccspublishing.org.cn

pH: The pH of the solution significantly affects the speciation of iron(III)-oxalate complexes and, consequently, their photoreactivity. researchgate.netmdpi.com In aqueous solutions, different iron(III)-oxalate species can exist in equilibrium, such as [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, and [Fe(C₂O₄)₃]³⁻. mdpi.com The distribution of these species is pH-dependent. mdpi.com For instance, at lower pH values, the mono- and bis-oxalato complexes may be more prevalent, while the tris-oxalato complex, [Fe(C₂O₄)₃]³⁻, is the most stable and dominates at higher pH values (around 4-5). mdpi.comscribd.com The different complex species exhibit different photochemical reactivities. researchgate.net Generally, an increase in pH can lead to enhanced degradation of certain compounds in the photo/ferrioxalate system, which is linked to the increased in situ formation of hydrogen peroxide at higher pH. nih.gov

Iron(III)-Oxalate Species Distribution with pH

| pH Range | Dominant Iron(III)-Oxalate Species |

|---|---|

| < 2 | [Fe(C₂O₄)]⁺ |

| 2 - 4 | [Fe(C₂O₄)₂]⁻ |

| > 4 | [Fe(C₂O₄)₃]³⁻ |

Photochemical Aging and Degradation Pathways of Organic Species

The photochemical activity of iron(III)-oxalate complexes serves as a significant pathway for the aging and degradation of various organic species in aqueous environments. acs.orgresearchgate.net This process is particularly relevant in atmospheric chemistry, where these complexes can act as a potent source of oxidants. nih.gov The photodissociation of the ferrioxalate complex upon absorption of near-UV radiation (λ > 350 nm) initiates a series of reactions that lead to the transformation of dissolved organic matter. researchgate.netnih.gov

Studies using model organic compounds have elucidated the degradation pathways. For instance, in the presence of irradiated iron(III)-oxalate, glycolaldehyde (B1209225) undergoes rapid oxidation. acs.org The primary mechanism involves the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are powerful oxidants. ccspublishing.org.cnmdpi.com The photo-Fenton reaction, where photochemically produced Fe(II) reacts with hydrogen peroxide, is a key source of these hydroxyl radicals. mdpi.comdss.go.th

Research has shown that the degradation of organic compounds like glycolaldehyde does not lead to the formation of high molecular weight oligomers. nih.gov Instead, it results in smaller, more volatile oxidation products. acs.orgresearchgate.net This has been observed to inhibit aerosol growth in particle-phase experiments. researchgate.netnih.gov Similarly, the photooxidation of guaiacol, a model for phenolic compounds from biomass burning, is strongly promoted in the presence of photoactive Fe(III)-oxalate complexes, leading to the formation of polymeric, functionalized, and open-ring products with low volatility. elsevierpure.com

The efficiency of this degradation process is influenced by factors such as pH and the concentration of both iron(III) and oxalate. dss.go.th For example, the degradation rate of atrazine, mediated by hydroxyl radicals from the iron/oxalate system, varies significantly with pH. dss.go.th

The table below summarizes the oxidation products formed from the degradation of a model organic compound mediated by iron(III)-oxalate photochemistry.

| Model Compound | Key Oxidation Products | Reference |

| Glycolaldehyde | Glyoxal, Glycolic Acid, Glyoxylic Acid | acs.orgnih.gov |

| Guaiacol | Polymeric, functionalized, and open-ring products | elsevierpure.com |

Intermediates and Transient Species Characterization via Laser Flash Photolysis

Laser flash photolysis (LFP) and other ultrafast spectroscopic techniques have been instrumental in characterizing the transient species and elucidating the primary photochemical processes of iron(III)-oxalate complexes. ccspublishing.org.cnresearchgate.net These methods allow for the real-time observation of highly reactive intermediates formed immediately after photoexcitation. nih.govescholarship.org

Upon photoexcitation, the primary event is an intramolecular ligand-to-metal charge transfer (LMCT). escholarship.orgresearchgate.net This electron transfer occurs on a sub-picosecond timescale, resulting in the reduction of the Fe(III) center to Fe(II) and the formation of a primary radical complex. escholarship.orgacs.orgresearchgate.net

[FeIII(C₂O₄)₃]³⁻ + hν → [(C₂O₄)₂FeII(C₂O₄•)]³⁻ researchgate.net

This primary radical complex is a metastable intermediate. ccspublishing.org.cn Subsequent studies using pump-probe mid-infrared transient absorption spectroscopy have shown that within approximately 40 picoseconds, the oxidized oxalate ligand dissociates. escholarship.orgacs.org This dissociation yields solvated carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻). escholarship.orgacs.org

The primary radical complex, [(C₂O₄)₂FeII(C₂O₄•)]³⁻, can also undergo a reversible dissociation to form a secondary radical complex, [(C₂O₄)FeII(C₂O₄•)]⁻, and an oxalate ion. researchgate.net This secondary complex can then react with the initial ferrioxalate complex or dissociate to produce Fe(II)(C₂O₄) and the oxalate radical (C₂O₄•⁻). researchgate.net The oxalate radical can, in turn, decompose rapidly to form CO₂ and the CO₂•⁻ radical anion. mdpi.com

The table below details the key transient species identified during the photolysis of iron(III)-oxalate complexes using laser flash photolysis and other time-resolved techniques.

| Transient Species | Formation Pathway | Timescale | Reference |

| [(C₂O₄)₂FeII(C₂O₄•)]³⁻ (Primary Radical Complex) | Intramolecular electron transfer from oxalate to Fe(III) | Sub-picosecond | escholarship.orgacs.orgresearchgate.net |

| CO₂ and CO₂•⁻ | Dissociation of the oxidized oxalate ligand from the primary radical complex | < 40 ps | escholarship.orgacs.org |

| [(C₂O₄)FeII(C₂O₄•)]⁻ (Secondary Radical Complex) | Reversible dissociation of the primary radical complex | - | researchgate.net |

Early flash photolysis experiments by Parker and Hatchard were pivotal in first observing long-lived intermediates and proposing the intramolecular electron transfer mechanism. ccspublishing.org.cnacs.org More advanced techniques, such as time-resolved X-ray absorption spectroscopy, have further confirmed the photoreduction mechanism, showing that electron transfer precedes the dissociation of the ligand. researchgate.net

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies of Iron(II)/Iron(III) Redox Couples

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the reduction and oxidation processes of the ferrioxalate (B100866) complex. nih.govigem.org Studies on the iron(III) oxalate (B1200264) system reveal the dynamics of the Fe(III)/Fe(II) redox couple. google.comedpsciences.org In a typical cyclic voltammogram for a reversible one-electron process like the reduction of the [Fe(C₂O₄)₃]³⁻ anion, a distinct cathodic peak (reduction) and an anodic peak (oxidation) are observed. umb.edu

The electrochemical reaction at the working electrode can be represented as: [Fe(C₂O₄)₃]³⁻ + e⁻ ⇌ [Fe(C₂O₄)₃]⁴⁻

The formation of a passive film on an iron electrode in an oxalic acid medium has been studied, showing that Fe²⁺ ions from the metal's dissolution form a soluble complex, likely [Fe(C₂O₄)₃]⁴⁻, with oxalate ions. edpsciences.org The characteristics of the voltammogram, such as peak separation and the ratio of peak currents, provide insights into the electrochemical reversibility of the system. umb.edu For a well-behaved, reversible system, the peak separation (ΔEp = Epa - Epc) is close to 59/n mV at 25°C, where 'n' is the number of electrons transferred. umb.edu In the case of the ferrioxalate/ferrooxalate couple, n=1.

The peak currents in cyclic voltammetry are influenced by factors such as the scan rate and the concentration of the electroactive species. For a diffusion-controlled process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²). researchgate.neteajournals.org

Table 1: Representative Cyclic Voltammetry Parameters for a Reversible Fe(III)/Fe(II) Couple

| Parameter | Symbol | Typical Value/Characteristic | Significance |

|---|---|---|---|

| Anodic Peak Potential | Epa | Dependent on experimental conditions | Potential at which maximum oxidation occurs. |

| Cathodic Peak Potential | Epc | Dependent on experimental conditions | Potential at which maximum reduction occurs. |

| Formal Reduction Potential | E°' | (Epa + Epc) / 2 | Thermodynamic measure of the redox couple's potential. |

| Peak Separation | ΔEp | ~59 mV for n=1 | Indicates the reversibility of the electron transfer process. |

This table presents generalized parameters for a reversible one-electron redox couple, applicable to the principles of ferrioxalate voltammetry. umb.edu

Influence of Ligand Environment on Redox Potentials

The ligand environment significantly impacts the redox potential of the iron center. The oxalate ligands (C₂O₄²⁻), being bidentate, form a stable chelate complex with the Fe(III) ion. This coordination stabilizes the Fe(III) oxidation state, thereby influencing the potential at which it is reduced to Fe(II). In aqueous solutions, the speciation of iron oxalate complexes—[Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, and [Fe(C₂O₄)₃]³⁻—is dependent on both the pH and the molar ratio of iron(III) to oxalate. mdpi.com

Changes in the coordination sphere, such as the number of oxalate ligands, will alter the electron density at the iron center and consequently shift the redox potential. For instance, the stability of the Fe(III) state is enhanced by the strong binding of the oxalate donors, which is reflected in the redox potential values. The presence of other coordinating species or changes in the solvent can also modify the ligand environment and thus the electrochemical behavior of the complex.

Electrochromic Phenomena and Color Changes with Oxidation State

Potassium ferrioxalate exhibits distinct color changes associated with the oxidation state of the central iron atom, a property related to electrochromic phenomena. The trihydrate crystals of the Fe(III) complex, K₃[Fe(C₂O₄)₃]·3H₂O, are emerald green, and its aqueous solution has a fluorescent green color. wikipedia.orgchemeurope.com This color is due to the electronic transitions within the d-orbitals of the high-spin Fe³⁺ ion in an octahedral ligand field.

Upon reduction of the iron center from Fe(III) to Fe(II), a noticeable color change occurs. This reduction can be initiated by light (photoreduction), a key process in chemical actinometry. wikipedia.orgchemeurope.com When a solution of the green K₃[Fe(C₂O₄)₃] is exposed to light, it turns orange due to the formation of the iron(II) oxalate complex, Fe(C₂O₄)₂²⁻. chemeurope.com This transformation involves an intramolecular electron transfer from an oxalate ligand to the Fe(III) center, which then decomposes. wikipedia.orgchemeurope.com

Table 2: Color of Iron Oxalate Species

| Compound/Ion | Oxidation State of Iron | Color |

|---|---|---|

| [Fe(C₂O₄)₃]³⁻ (ferrioxalate) | +3 | Emerald/Lime Green wikipedia.orgchemeurope.com |

This change in color upon altering the oxidation state is the basis for its historical use in blueprinting (cyanotype process), where the light-induced reduction of a ferric complex to a ferrous state produces a colored precipitate. wikipedia.orgscribd.com

Electron Transfer Kinetics and Mechanisms

The mechanism of electron transfer in the ferrioxalate complex has been extensively studied, particularly in the context of its photochemical reactions. acs.orgnih.gov The primary process upon absorption of a photon is an intramolecular ligand-to-metal charge transfer (LMCT). mdpi.com An electron is transferred from an oxalate ligand to the Fe(III) center, resulting in the transient formation of Fe(II) and an oxalate radical anion (C₂O₄•⁻). mdpi.com

Studies using ultrafast spectroscopy suggest that the primary photochemical event is the dissociation of an Fe-O bond, which precedes the intramolecular electron transfer. acs.orgnih.gov The kinetics of this process are very rapid. The oxalate radical anion formed is unstable and quickly decomposes to produce carbon dioxide and a highly reducing CO₂•⁻ radical anion. mdpi.com The kinetics of the electron-exchange reaction between iron(II) and iron(III) in the presence of oxalate have also been investigated, highlighting the role of the oxalate ligand in mediating the electron transfer. acs.org Kinetic studies using cyclic voltammetry can also be applied to determine the rate constants and understand the mechanism of the charge transfer process at an electrode surface. igem.orggoogle.com

Catalytic Roles and Chemical Reactivity

Iron-Catalyzed Reaction Networks in Prebiotic Chemistry Contexts

In the study of the origin of life, iron minerals and complexes are considered to have played a crucial role in catalyzing the formation of essential biomolecules before the advent of enzymes. nih.gov The iron center in complexes like potassium ferrioxalate (B100866) is implicated in reaction networks that could represent precursors to modern metabolic pathways.

Research has demonstrated that in aqueous, iron-rich environments simulating prebiotic conditions, pyruvate (B1213749) and glyoxylate (B1226380) can react to form a significant number of intermediates found in core metabolic pathways. researchgate.netnih.gov This reaction network is driven by iron catalysis and involves several key transformation types, including aldol (B89426) and retro-aldol reactions, as well as hydrations and dehydrations. chemrxiv.org While ferrous iron (Fe²⁺) is often cited as the primary catalyst, the presence of ferric iron (Fe³⁺), such as that provided by the ferrioxalate complex, is also critical and can be more efficient for certain oxidative steps within the network. chemrxiv.org

The iron-catalyzed reaction network starting from pyruvate and glyoxylate is remarkably effective at generating key metabolic intermediates. researchgate.netnih.gov Studies have shown that this process can produce nine of the eleven intermediates of the biological Krebs cycle (also known as the tricarboxylic acid or TCA cycle). researchgate.netchemrxiv.org This non-enzymatic synthesis pathway supports the theory of a protometabolic origin for one of life's most central pathways. nih.gov The reverse Krebs cycle is also considered a potential primordial anabolic pathway, and it has been shown that various metals, including iron, can promote more than half of the cycle's reaction steps without enzymes. researchgate.netnih.gov

The table below lists the Krebs cycle intermediates that have been observed to form in these iron-catalyzed prebiotic simulations.

| Metabolic Precursor | Observed in Iron-Catalyzed Network |

| Pyruvic acid | Starting Material / Formed pnas.org |

| Citric acid | Yes pnas.org |

| cis-Aconitic acid | Yes chemrxiv.orgpnas.org |

| Isocitric acid | Yes chemrxiv.orgpnas.org |

| α-Ketoglutaric acid | Yes chemrxiv.orgpnas.org |

| Succinic acid | Yes chemrxiv.orgpnas.org |

| Fumaric acid | Yes chemrxiv.orgpnas.org |

| Malic acid | Yes chemrxiv.orgpnas.org |

| Oxaloacetic acid | Inferred Presence chemrxiv.orgpnas.org |

A fundamental step in building the carbon skeletons of complex biomolecules is the formation of carbon-carbon (C-C) bonds. The iron-catalyzed network provides a clear example of this process in a prebiotic context. chemrxiv.org A key C-C bond-forming step is the aldol reaction between pyruvate and glyoxylate, which produces hydroxyketoglutarate, a precursor to other Krebs cycle intermediates. chemrxiv.org This demonstrates a plausible abiotic route for assembling more complex molecules from simpler, two- and three-carbon precursors. nih.gov The general principle of iron's catalytic ability in C-C bond formation has also been demonstrated in other systems, such as the electrocatalytic reduction of CO₂ by iron-based macrocycles. rsc.org

Oxidative decarboxylation is a recurring and essential reaction within the iron-catalyzed prebiotic network. chemrxiv.org Iron(III)-carboxylate complexes, including ferrioxalate, are particularly susceptible to photo-decarboxylation. escholarship.orgresearchgate.net Upon absorbing a photon of light, the ferrioxalate anion undergoes a ligand-to-metal charge transfer, which reduces the iron(III) center to iron(II) and oxidizes an oxalate (B1200264) ligand, causing it to decompose into carbon dioxide. escholarship.orgwikipedia.org The well-characterized photochemical behavior of ferrioxalate serves as a model for the photo-oxidation of other environmentally relevant iron carboxylates, such as iron citrate. escholarship.org This type of reaction is not limited to photochemistry; biomimetic iron(II) complexes with α-hydroxy acids have been shown to react with molecular oxygen, leading to the oxidative decarboxylation of the organic ligand. acs.orgnih.gov

Oxygen Atom Transfer Reactions

Iron complexes are effective catalysts for oxygen atom transfer (OAT) reactions, a fundamental process in both biological and synthetic chemistry. biomedgrid.comiupac.org These reactions typically proceed through the formation of highly reactive high-valent iron-oxo intermediates, such as Fe(IV)=O or Fe(V)=O species. biomedgrid.comiupac.orgmanchester.ac.uk These powerful oxidizing agents can transfer an oxygen atom to a variety of substrates. The reactivity and selectivity of these iron-oxo species can be modulated by the nature of the ligands surrounding the iron center. biomedgrid.com While specific studies on potassium ferrioxalate in this role are not prominent, the underlying principle of generating reactive iron-oxo species from iron(III) precursors is a well-established facet of iron catalysis. biomedgrid.comiupac.org This capability allows iron complexes to catalyze reactions like the oxidation of sulfides to sulfoxides. acs.org

Alcohol Oxidation and Epoxidation Catalysis

The catalytic properties of iron complexes extend to the oxidation of alcohols and the epoxidation of alkenes. Various iron-based systems have been developed for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, utilizing environmentally benign oxidants like molecular oxygen. researchgate.netnih.govtuhh.de

Furthermore, iron complexes catalyze the epoxidation of C=C double bonds in alkenes to form epoxides. iupac.orgacs.org The mechanism of these reactions can vary depending on the specific iron complex and the oxidant employed. For instance, using hydrogen peroxide in combination with a carboxylic acid can lead to the formation of a potent oxoiron(V) species as the active oxidant. researchgate.net In contrast, when using peroxycarboxylic acids, an acylperoxo-iron(III) intermediate may be the species responsible for the epoxidation in a concerted reaction. acs.orgresearchgate.net These studies, often employing iron complexes with specialized organic ligands, demonstrate the versatility of the iron center in catalyzing important oxidative transformations. acs.org

Ligand Exchange Reactions and Their Impact on Reactivity

Ligand exchange, or substitution, reactions involve the replacement of one or more ligands in a coordination complex with other ligands. In the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, the oxalate ligands can be substituted by other species, which significantly alters the complex's electronic, magnetic, and reactive properties. These reactions are often readily observable through distinct color changes.

The stability of the tris(oxalato)ferrate(III) complex is substantial, but in the presence of ligands that can form even more stable complexes with iron(III), or in high concentrations, the oxalate ligands can be displaced. For instance, the addition of thiocyanate (B1210189) ions (SCN⁻) to a solution containing [Fe(C₂O₄)₃]³⁻ can lead to the displacement of an oxalate ligand. This is analogous to the highly sensitive test for aqueous Fe(III) ions, where the addition of thiocyanate results in the formation of an intensely blood-red colored complex, such as [Fe(SCN)(H₂O)₅]²⁺. researchgate.netresearchgate.net The formation of the thiocyanato complex indicates a change in the coordination environment of the iron center, which in turn impacts its reactivity.

Similarly, other strong-field or chelating ligands can participate in exchange reactions. The reaction with 1,10-phenanthroline (B135089) or bipyridine can lead to the formation of intensely colored bis- or tris-phenanthroline/bipyridine iron complexes. The stability of these resulting complexes often drives the equilibrium of the ligand exchange reaction.

The impact of these exchanges on reactivity is profound. The photochemical sensitivity of the ferrioxalate complex is one of its most notable features. wikipedia.org Absorption of a photon promotes a ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand to carbon dioxide. ccspublishing.org.cnnagoya-u.jp When an oxalate ligand is replaced by a different ligand, the energy of the LMCT band changes. If the new ligand is more difficult to oxidize than oxalate, the photochemical reactivity of the complex may decrease. Conversely, a more easily oxidizable ligand could enhance photosensitivity.

The following table summarizes key ligand exchange reactions involving the tris(oxalato)ferrate(III) complex.

Table 1: Ligand Exchange Reactions of [Fe(C₂O₄)₃]³⁻

| Reactant Ligand | Product Complex (Illustrative) | Observation | Impact on Reactivity |

|---|---|---|---|

| Thiocyanate (SCN⁻) | [Fe(C₂O₄)₂(SCN)(H₂O)]⁴⁻ or similar | Formation of a blood-red solution | Alters the electronic spectrum and redox potential of the iron center. |

| Fluoride (F⁻) | [FeF₆]³⁻ | The green color of the ferrioxalate fades to a colorless solution | Formation of a very stable hexafluoroferrate(III) complex; diminishes the characteristic reactivity of the oxalate complex. |

Cannizzaro-type Disproportionation of Glyoxylate and Related Processes

The Cannizzaro reaction is a base-induced disproportionation in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. sydney.edu.aursc.org Glyoxylate, which lacks α-hydrogens, can undergo this reaction under alkaline conditions to yield glycolate (B3277807) (the alcohol form) and oxalate (the carboxylic acid form). researchgate.net

Classic Cannizzaro Reaction of Glyoxylate: 2 CHOCOO⁻ + OH⁻ → CH₂(OH)COO⁻ + C₂O₄²⁻ (Glyoxylate) → (Glycolate) + (Oxalate)

While there is limited direct evidence of potassium tris(oxalato)ferrate(III) acting as a catalyst for the classic base-induced Cannizzaro reaction, its chemical properties, particularly its photochemical reactivity, can initiate "related processes"—redox transformations of glyoxylate that result in analogous products.

The ferrioxalate complex is highly photoactive, and upon irradiation with UV or visible light, it undergoes an internal redox reaction. wikipedia.orgnagoya-u.jp This process generates Fe(II) ions and highly reactive radical intermediates, such as the carbon dioxide radical anion (CO₂•⁻). ccspublishing.org.cn

Photochemical Decomposition of Ferrioxalate: [Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂]²⁻ + C₂O₄•⁻ C₂O₄•⁻ → C₂O₄²⁻ + CO₂•⁻ 2[Fe³⁺(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂

In the presence of oxygen, these primary products can lead to the formation of other reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). researchgate.net These powerful oxidizing agents can react with organic substrates, including glyoxylate. For example, hydroxyl radicals can oxidize glyoxylate to oxalate. Concurrently, the photogenerated Fe(II) could participate in reducing glyoxylate to glycolate.

The table below contrasts the classic Cannizzaro reaction with the ferrioxalate-mediated photochemical process.

Table 2: Comparison of Glyoxylate Disproportionation Pathways

| Feature | Classic Cannizzaro Reaction | Ferrioxalate-Mediated Photochemical Process |

|---|---|---|

| Conditions | Alkaline (high pH), dark | Acidic to neutral pH, requires light (UV/visible) |

| Initiator | Hydroxide (B78521) ion (OH⁻) | Photon absorption by [Fe(C₂O₄)₃]³⁻ |

| Key Intermediates | Tetrahedral intermediate, hydride transfer | Fe(II), C₂O₄•⁻, CO₂•⁻, Reactive Oxygen Species (e.g., •OH) |

| Mechanism | Nucleophilic acyl substitution and hydride transfer | Radical-based oxidation and reduction |

| Products | Oxalate and Glycolate | Oxalate and Glycolate (among other potential products) |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure of transition metal complexes like potassium tris(oxalato)ferrate(III). DFT calculations can predict molecular geometries, orbital energies, and spin states with a high degree of accuracy. uit.no

In the case of the [Fe(C₂O₄)₃]³⁻ anion, the central iron(III) ion has five d-electrons. DFT studies help determine the ground electronic state and the distribution of these electrons in the d-orbitals. Calculations for similar iron(III) complexes confirm that the geometry around the iron center is a distorted octahedron. ijirset.comwikipedia.org The high-spin d⁵ configuration is generally found to be the most stable state, which aligns with experimental magnetic susceptibility measurements that show the complex is paramagnetic. ijirset.com

DFT calculations provide detailed information about the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability, reactivity, and photochemical properties. For instance, DFT studies on related iron-oxo clusters have been used to analyze the electronic configurations of the binuclear cores, revealing the donating character of the coordinating ligands. researchgate.net

Table 1: Representative DFT Calculation Parameters for Iron(III) Complexes This table is illustrative of typical parameters used in DFT studies on similar iron complexes.

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Functional | B3LYP | Combines Becke's exchange functional with the Lee-Yang-Parr correlation functional, widely used for transition metal complexes. uit.no |

| Basis Set (Fe) | def2-TZVPP | A triple-zeta valence basis set with polarization functions, providing a robust description of the iron atom's electrons. uit.no |

| Basis Set (C, O, H) | 6-311G(d,p) | A triple-zeta basis set for lighter atoms, including polarization functions for improved accuracy. uit.no |

| Solvent Model | Implicit (e.g., PCM) | Accounts for the effect of a solvent (like DMF or water) on the electronic structure. uit.no |

Analysis of Bond Polarity and Electron Distribution

The bonding within the [Fe(C₂O₄)₃]³⁻ complex involves dative covalent bonds where the oxygen atoms of the three bidentate oxalate (B1200264) ligands donate lone pairs of electrons to the central iron(III) ion. wikipedia.org This interaction leads to a specific distribution of electron density and polarity within the bonds.

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis derived from DFT calculations, can quantify the atomic charges and the degree of covalency in the Fe-O bonds. These studies typically show a significant transfer of electron density from the oxalate ligands to the iron center, reflecting the ligand-to-metal charge transfer (LMCT) character of the complex. The calculated atomic charges reveal that the iron atom has a positive charge significantly lower than its formal +3 oxidation state, indicating the covalent nature of the Fe-O bonds. researchgate.net

Spin density calculations can also be performed to map the distribution of unpaired electrons. For the high-spin Fe(III) center (d⁵), these calculations show that the spin density is not entirely localized on the iron atom but is partially delocalized onto the coordinating oxygen atoms of the oxalate ligands. dtu.dk This delocalization is a key factor in mediating magnetic exchange interactions in polynuclear systems.

Mechanistic Computations for Reaction Pathways

Computational methods are invaluable for elucidating the mechanisms of reactions involving potassium tris(oxalato)ferrate(III), particularly its well-known photochemical and thermal decomposition pathways.

Photoreduction: The complex is highly sensitive to light, a property utilized in chemical actinometry. wikipedia.org Upon absorbing a photon, an intramolecular electron transfer occurs from an oxalate ligand to the Fe(III) center. Mechanistic computations can model this process, identifying the key steps:

Excitation: Absorption of a photon promotes the complex to an excited state.

Electron Transfer: An electron is transferred from an oxalate ligand to the iron center, reducing it from Fe(III) to Fe(II) and creating an oxalate radical anion.

Decomposition: The radical intermediate is unstable and decomposes, ultimately yielding carbon dioxide and the stable iron(II) complex. wikipedia.org

Computational studies can map the potential energy surfaces of these steps, calculate activation barriers, and identify transient intermediates, providing a detailed picture of the reaction dynamics that complements experimental techniques like flash photolysis.

Thermal Decomposition: When heated, the anhydrous salt decomposes at approximately 296 °C. wikipedia.org The reaction pathway involves the reduction of the iron center and the breakdown of the oxalate ligands.

Reaction: 2 K₃[Fe(C₂O₄)₃] → 2 K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2 CO₂ wikipedia.org

Quantum chemical calculations can be used to model the bond-breaking and bond-forming processes during this thermal event, helping to understand the energetics and kinetics of the decomposition.

Redox Reactions: The kinetics of redox reactions, such as the reaction with perchlorate (B79767) in an acidic medium, can also be investigated computationally. researchgate.net Such studies can help determine whether the reaction proceeds via an inner-sphere or outer-sphere mechanism by calculating the energies of the respective transition states. researchgate.net

Magnetostructural Correlations in Polynuclear Iron(III) Complexes

While potassium tris(oxalato)ferrate(III) is a mononuclear complex, the oxalate ligand is an excellent bridging ligand for creating polynuclear complexes with interesting magnetic properties. researchgate.net Computational studies are crucial for understanding the relationship between the geometric structure of these polynuclear iron(III) complexes and their magnetic behavior—a concept known as magnetostructural correlation. rsc.orgmdpi.com

DFT calculations, often using a "broken-symmetry" approach, can predict the magnetic coupling constants. rsc.org For example, studies on trinuclear iron(III) oxo acetate (B1210297) complexes have shown that subtle changes in the Fe-O-Fe core geometry, induced by the coordination of other ligands, can significantly alter the antiferromagnetic coupling constants, ranging from -28 cm⁻¹ to -62 cm⁻¹. rsc.org These theoretical calculations allow researchers to establish magnetostructural correlations that can predict the magnetic properties of new polynuclear complexes based on their crystal structures. mdpi.com

Table 2: Factors Influencing Magnetic Coupling in Polynuclear Fe(III) Complexes | Structural Parameter | Effect on Magnetic Coupling (J) | Computational Insight | | :--- | :--- | :--- | | Fe-O-Fe Angle | The dominant factor; coupling strength is highly dependent on this angle. mdpi.com | DFT calculations can map the relationship between the angle and the calculated J value. | | Fe-O Bond Length | Shorter bonds generally lead to stronger superexchange and larger |J| values. mdpi.com | Optimized geometries from DFT provide precise bond lengths for correlation analysis. | | Ligand Torsion Angles | Can influence orbital overlap in the superexchange pathway. | Potential energy surface scans can reveal the energetic cost of torsional changes. | | Coordination Geometry | Distortions from ideal geometry can alter d-orbital energies and affect magnetic interactions. rsc.org | DFT geometry optimization reveals the lowest energy coordination environment. |

Applications in Materials Science As Precursors

Synthesis of Bismuth Ferrite (B1171679) (BiFeO₃) Nanoparticles

Bismuth ferrite (BiFeO₃) is a multiferroic material with promising applications in data storage, spintronics, and sensors. The synthesis of phase-pure BiFeO₃ nanoparticles can be challenging due to the formation of secondary phases. The ferrioxalate (B100866) precursor method offers a viable route to overcome these challenges.

In this method, a solution containing bismuth salts and potassium ferrioxalate is prepared. The subsequent thermal treatment of this precursor mixture leads to the decomposition of the ferrioxalate complex and the reaction between the resulting iron oxide and bismuth oxide species to form BiFeO₃. Research has shown that this method can produce phase-pure, nanocrystalline BiFeO₃ powder. researchgate.net The thermal decomposition of the precursor provides a highly reactive and intimately mixed environment for the constituent metal oxides, facilitating the formation of the desired perovskite structure at relatively low temperatures.

Key parameters in this synthesis are the calcination temperature and time, which directly influence the crystallinity, particle size, and phase purity of the final BiFeO₃ nanoparticles. Studies have demonstrated the successful synthesis of nanocrystalline BiFeO₃ with particle sizes in the range of 11-22 nm at a temperature of 600 °C. researchgate.net Lower temperature synthesis routes are continually being explored to further control the nanoparticle characteristics and reduce energy consumption. nih.govrsc.org

| Synthesis Parameter | Value | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Precursor Method | Ferrioxalate Precursor Method | Phase-pure perovskite structure | researchgate.net |

| Calcination Temperature | 600 °C | Formation of nanocrystalline powder | researchgate.net |

| Particle Size | 11-22 nm | Dependent on calcination conditions | researchgate.net |

Formation of Iron Oxide Nanostructures (e.g., γ-Fe₂O₃)

This compound is an effective precursor for the synthesis of various iron oxide nanostructures, including the technologically important maghemite (γ-Fe₂O₃) phase. The thermal decomposition of the ferrioxalate complex in a controlled atmosphere is the key step in this process.

The decomposition of potassium ferrioxalate proceeds through a series of steps, with the anhydrous salt decomposing at around 296 °C. wikipedia.org By carefully controlling the temperature and atmosphere (e.g., in air), it is possible to selectively form different iron oxide phases. For instance, controlled heat treatment can yield hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), magnetite (Fe₃O₄), and wüstite (FeO).

The formation of γ-Fe₂O₃ is of particular interest due to its magnetic properties, making it suitable for applications in magnetic recording media, ferrofluids, and biomedical applications. The synthesis from the ferrioxalate precursor offers a route to produce these nanoparticles with specific magnetic properties, which can range from weakly ferromagnetic to ferrimagnetic and paramagnetic. The morphology and size of the resulting iron oxide nanostructures are influenced by the decomposition conditions.

| Synthesis Method | Precursor | Resulting Iron Oxide Phases | Key Process | Reference |

|---|---|---|---|---|

| Thermal Decomposition | This compound | γ-Fe₂O₃, α-Fe₂O₃, Fe₃O₄, FeO | Controlled heat treatment in a specific atmosphere | wikipedia.org |

Glyoxylate (B1226380) Precursor Method for Metal Oxide Synthesis

The use of this compound as a precursor for metal oxides can be understood within the broader context of the glyoxylate precursor method. While the compound itself is an oxalate (B1200264) complex, the underlying principle of using a carboxylate ligand to chelate a metal ion and then thermally decompose the complex to form an oxide is central to this method.

The glyoxylate cycle is a metabolic pathway that converts acetyl-CoA to succinate (B1194679) for the synthesis of carbohydrates. In the context of materials synthesis, the term "glyoxylate precursor method" refers to the use of glyoxylic acid or its derivatives (like oxalic acid, which is a dicarboxylic acid and can be considered a related structure) as chelating agents. nih.gov These chelating agents form stable complexes with metal ions in solution.

The mechanism involves the following key steps:

Chelation: The carboxylate groups of the ligand (in this case, oxalate) coordinate with the metal ion (Fe³⁺) to form a stable, soluble complex. This ensures a homogeneous distribution of the metal ions in the precursor solution.

Evaporation/Drying: The solvent is removed, leaving behind a solid precursor where the metal ions are intimately mixed at the molecular level.

Thermal Decomposition: Upon heating, the organic ligand decomposes, releasing gaseous products like CO and CO₂. This decomposition process provides the energy for the formation of the metal oxide and leaves behind a highly reactive, fine-grained metal oxide powder.

The advantage of this method is that the decomposition of the organic component occurs at relatively low temperatures, leading to the formation of nanocrystalline metal oxides with high purity and surface area. The nature of the ligand and the metal-ligand bond strength can influence the decomposition temperature and the characteristics of the final oxide product.

Environmental Chemistry and Atmospheric Processes

Role of Iron(III)-Oxalate Complexes in Tropospheric Aqueous Chemistry

Iron(III)-oxalate complexes play a pivotal role in the aqueous chemistry of the troposphere, primarily due to their photochemical properties. tropos.de The complexation of iron(III) with the oxalate (B1200264) ligand (2-hydroxy-2-oxoacetate) creates a potent chromophore that strongly absorbs near-UV radiation (wavelengths greater than 350 nm), which is abundant in solar radiation reaching the troposphere. researchgate.netnih.govacs.orgresearchgate.net

Upon absorbing a photon, the complex undergoes an efficient photodissociation reaction. acs.org This process involves an intramolecular ligand-to-metal charge transfer, which results in the reduction of iron(III) to iron(II) and the oxidation of the oxalate ligand, ultimately producing a carbon dioxide anion radical (CO₂⁻•). researchgate.netresearchgate.netnih.govacs.orgresearchgate.net This photochemical reaction is a powerful source of oxidants in the aqueous phase of the troposphere, including cloud droplets and deliquescent aerosol particles. nih.govacs.orgresearchgate.net

The key photochemical initiation step can be summarized as follows:

| Reactant | Condition | Products |

| [Fe³⁺(C₂O₄)₃]³⁻ (aq) | Light (hν) | Fe²⁺ (aq) + 2C₂O₄²⁻ (aq) + C₂O₄⁻• (aq) |

| C₂O₄⁻• (aq) | Spontaneous | CO₂ (g) + CO₂⁻• (aq) |

This table outlines the initial photodissociation of the tris(oxalato)ferrate(III) complex.

Oxidation of Dissolved Organic Matter in Cloud Water and Aerosols

The generation of potent oxidants, particularly the hydroxyl radical, by the photolysis of iron(III)-oxalate complexes initiates the degradation and transformation of dissolved organic matter (DOM) in cloud water and aqueous aerosols. nih.govresearchgate.net This process, often referred to as photochemical aging, can significantly alter the chemical composition and physical properties of atmospheric aerosols. nih.gov

Research using model organic compounds has elucidated the pathways of this oxidation. For instance, studies on glycolaldehyde (B1209225), a simple organic species, demonstrated its rapid oxidation into products like glyoxal, glycolic acid, and glyoxylic acid when exposed to irradiated aqueous solutions containing iron(III)-oxalate complexes. researchgate.netnih.govacs.org Interestingly, this particular study did not observe the formation of high-molecular-weight oligomers, suggesting that the photodissociation of iron(III)-oxalate can lead to the formation of more volatile oxidation products. nih.govacs.orgresearchgate.net This was supported by chamber experiments where the presence of iron oxalate in seed aerosol was found to inhibit aerosol growth. researchgate.netnih.govacs.orgresearchgate.net

| Organic Precursor | Key Oxidation Products | Atmospheric Implication |

| Glycolaldehyde | Glyoxal, Glycolic acid, Glyoxylic acid researchgate.netnih.govacs.org | Formation of volatile products, potential inhibition of aerosol growth nih.govresearchgate.net |

| Guaiacol | Polymeric, functionalized, and open-ring products elsevierpure.com | Formation of low-volatility products, contributing to aqSOA elsevierpure.com |

| Methacrolein | Small organic acids, Oligomers researchgate.net | Accelerated oxidation, contributing to SOA yield researchgate.net |

This table summarizes the observed products from the iron-oxalate mediated photooxidation of various dissolved organic compounds.

Influence on Iron Redox Cycling in Atmospheric Phases

The photochemistry of iron(III)-oxalate complexes is a central driver of the iron redox cycle in atmospheric aqueous phases. nasa.govresearchgate.net The fundamental reaction is the photoreduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)). researchgate.nettropos.denih.gov This conversion is critically important because Fe(II) is generally more soluble and bioavailable than Fe(III) in the pH range of atmospheric water.

This photoreduction is the first step in a photocatalytic cycle. In the presence of dissolved oxygen, the photochemically generated Fe(II) can be re-oxidized back to Fe(III), allowing the cycle to continue. ethz.ch This continuous cycling between Fe(II) and Fe(III) can sustain the production of radical species and the degradation of organic compounds as long as sunlight and the precursor compounds are available. ethz.ch

The influence of this redox cycling extends to the global scale, particularly affecting the deposition of iron into the oceans. nasa.govresearchgate.net Atmospheric deposition of mineral dust is a primary source of iron for vast, nutrient-limited regions of the ocean. nasa.gov Chemical transport models have shown that including oxalate-promoted dissolution and photochemical redox cycling increases the predicted global deposition of dissolved iron to the oceans by approximately 75% compared to simulations that only account for proton-promoted dissolution. nasa.govresearchgate.netcopernicus.org

Furthermore, this photochemical cycling influences the oxidation state of the deposited iron. Model calculations suggest that during the daytime, a significant fraction of dissolved iron deposited to the oceans is in the more bioavailable Fe(II) form. nasa.govresearchgate.netcopernicus.org Conversely, nocturnal fluxes consist predominantly of the less soluble Fe(III) form. nasa.govresearchgate.netcopernicus.org The iron redox cycle also impacts other atmospheric processes, such as the heterogeneous oxidation of sulfur dioxide to form sulfate (B86663) aerosol, a key component of acid rain and a contributor to aerosol mass. nih.gov

| Process | Description | Atmospheric Significance |

| Photoreduction | [Fe³⁺(C₂O₄)₃]³⁻ + hν → Fe²⁺ + other products | Initiates the redox cycle; increases iron solubility and bioavailability. nih.govnasa.gov |

| Re-oxidation | Fe²⁺ + O₂/ROS → Fe³⁺ | Completes the photocatalytic cycle, allowing for sustained oxidant production. ethz.ch |

This table outlines the key steps in the atmospheric iron redox cycle driven by oxalate photochemistry.

Q & A

Basic Research: How can synthesis conditions for potassium trisoxalatoferrate(III) trihydrate be optimized to improve yield and purity?

Methodological Answer:

The synthesis involves reacting iron(III) salts with oxalic acid and potassium oxalate under controlled conditions. Key variables include:

- Stoichiometric Ratios: Ensure a 1:3 molar ratio of Fe³⁺ to oxalate ligands to avoid incomplete complexation .

- Temperature Control: Maintain reaction temperatures between 60–70°C to enhance ligand coordination while minimizing thermal decomposition .

- Crystallization: Slow evaporation at room temperature promotes the formation of high-purity trihydrate crystals. Adding ethanol as an antisolvent can further improve crystal yield .

- Purity Validation: Use elemental analysis (C, H, Fe, K content) and IR spectroscopy to confirm the absence of unreacted oxalic acid or potassium salts .

Basic Research: What spectroscopic and crystallographic methods are most reliable for characterizing this complex?

Methodological Answer:

- UV-Vis Spectroscopy: The d-d transition bands of Fe³⁺ in the visible range (e.g., ~420 nm and ~600 nm) confirm octahedral geometry. Compare absorbance ratios to detect impurities .

- X-Ray Crystallography: Resolves the propeller-like arrangement of oxalate ligands around Fe³⁺ and quantifies bond lengths (Fe–O ≈ 2.0 Å) and angles .

- Thermogravimetric Analysis (TGA): Identifies hydration states by measuring mass loss at ~100°C (loss of lattice water) and >200°C (decomposition of oxalate ligands) .

Advanced Research: How should researchers address contradictions in physicochemical data (e.g., solubility or stability) across studies?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under standardized conditions (pH, ionic strength) to isolate variables. For example, solubility discrepancies may arise from pH-dependent hydrolysis of Fe³⁺ .

- Statistical Analysis: Apply ANOVA or t-tests to compare data from triplicate experiments. highlights using mean ± standard deviation to assess significance .

- Advanced Techniques: Use Extended X-Ray Absorption Fine Structure (EXAFS) to probe local Fe³⁺ coordination in situ, resolving ambiguities from bulk measurements .

Advanced Research: What experimental designs are suitable for studying the environmental fate of this complex?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL ( ):

- Abiotic Transformations: Simulate photolysis (UV exposure) and hydrolysis (pH 4–9 buffers) to quantify degradation products via HPLC-MS .

- Biotic Transformations: Use soil microcosms to track microbial degradation. Monitor Fe³⁺ bioavailability using atomic absorption spectroscopy (AAS) .

- Ecotoxicity: Expose model organisms (e.g., Daphnia magna) to sublethal doses and assess oxidative stress biomarkers (e.g., glutathione levels) .

Advanced Research: How can computational modeling predict the complex’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate ligand-field splitting parameters to predict redox behavior (e.g., Fe³⁺/Fe²⁺ transitions) in biological matrices .

- Molecular Dynamics (MD): Simulate binding to proteins (e.g., transferrin) by modeling electrostatic interactions between oxalate ligands and lysine residues .

- Gene-Expression Profiling: Adapt the Connectivity Map framework ( ) to identify transcriptomic signatures induced by the complex in cell lines .

Advanced Research: What strategies mitigate interference from iron hydrolysis products in aqueous studies?

Methodological Answer:

- pH Buffering: Maintain pH < 3 using nitric acid to stabilize Fe³⁺ and prevent hydrolysis to Fe(OH)₃. Validate via potentiometric titrations .

- Competing Ligands: Introduce low concentrations of EDTA (1–5 mM) to sequester hydrolyzed Fe³⁺ without disrupting the oxalate complex .

- Real-Time Monitoring: Use UV-Vis spectroscopy with a flow cell to detect precipitation onset (increased turbidity at 700 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.